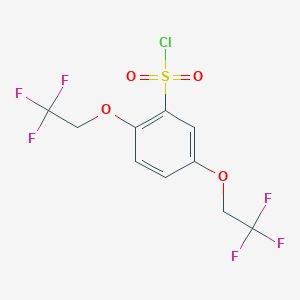

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H7ClF6O4S . It has a molecular weight of 372.67 g/mol . The IUPAC name for this compound is 2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F . This indicates that the compound contains a benzene ring with two 2,2,2-trifluoroethoxy groups attached at the 2 and 5 positions, and a sulfonyl chloride group attached at the 1 position .Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 371.9657765 g/mol . The topological polar surface area of the compound is 61 Ų .Scientific Research Applications

Anti-Cancer Applications

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride: has been studied for its potential as an anti-cancer agent. Derivatives of this compound, specifically 1,3,4-oxadiazoles , have been synthesized and assessed for their biological activity against cancer cells. These derivatives have shown promise in in silico studies and biological assessments as potential candidates for anti-cancer agents .

Anti-Diabetic Agent Development

The same 1,3,4-oxadiazoles derivatives have also been evaluated for their potential as anti-diabetic agents. The studies include in silico analysis and biological evaluations, suggesting that these compounds could be developed into medications that help manage diabetes .

Neuroprotective Research

In neuroscientific research, the use of Drosophila melanogaster , a common fruit fly, as an in vivo model has been facilitated by compounds like 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride . This is due to the compound’s ability to affect the life cycle and maintenance of these organisms in laboratory settings, which is crucial for studying neurodegenerative diseases .

Antiglioma Agents

Derivatives of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride have been vetted as inhibitors of AURKA and VEGFR-2 , which are important targets in the treatment of glioblastoma, a type of brain cancer. These derivatives have been supported by both in vitro and in silico studies, showing significant potential as antiglioma agents .

Plasma Surface Functionalization

The compound has been used in the plasma surface functionalization of polyphosphazenes to yield films with tunable chemical properties. This application is significant in materials science, where surface properties need to be modified for various applications .

Enhancing Battery Life

In the field of energy storage, specifically for Li-S cells , 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride derivatives have been used to diminish self-discharge, thereby enhancing the life and efficiency of batteries with both low- and high-sulfur-loading sulfur cathodes .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biological systems .

Mode of Action

Sulfonyl chlorides are typically reactive and can form sulfonamides or sulfonic esters when they encounter amines or alcohols, respectively . This reactivity might influence its interaction with biological targets.

properties

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF6O4S/c11-22(18,19)8-3-6(20-4-9(12,13)14)1-2-7(8)21-5-10(15,16)17/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHAULDYIPVTOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371110 |

Source

|

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

CAS RN |

152457-95-9 |

Source

|

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)